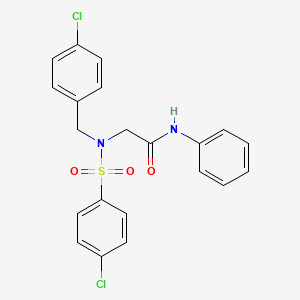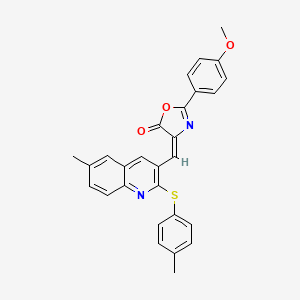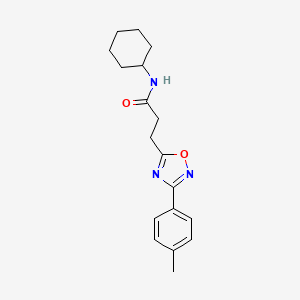
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide, also known as CD437, is a synthetic retinoid compound that has been extensively studied for its anticancer properties. It belongs to the family of retinoids, which are compounds derived from vitamin A and have been shown to have potent effects on cell growth, differentiation, and apoptosis.
作用机制
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide exerts its anticancer effects through various mechanisms, including the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. It also activates the retinoid X receptor (RXR), which plays a key role in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth, and modulation of cell differentiation. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer properties.
实验室实验的优点和局限性
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide has several advantages for use in lab experiments, including its potency and specificity for cancer cells, as well as its ability to induce apoptosis through multiple mechanisms. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide, including the development of more potent and specific analogs, the investigation of its potential use in combination with other anticancer agents, and the exploration of its effects on other diseases such as autoimmune disorders and neurodegenerative diseases.
In conclusion, this compound is a synthetic retinoid compound that has shown promising anticancer properties through its ability to induce apoptosis in cancer cells. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成方法
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide can be synthesized through a multistep process that involves the reaction of various chemical intermediates. One of the most commonly used methods involves the reaction of 3-fluoroaniline with 3,4-dichlorobenzaldehyde to form an intermediate product, which is then reacted with 4-chlorobenzenesulfonyl chloride to form the final product, this compound.
科学研究应用
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide has been extensively studied for its anticancer properties, particularly in the treatment of various types of cancer such as leukemia, breast cancer, and prostate cancer. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including the activation of caspases and the downregulation of anti-apoptotic proteins.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3FN2O3S/c22-15-5-7-18(8-6-15)31(29,30)27(12-14-4-9-19(23)20(24)10-14)13-21(28)26-17-3-1-2-16(25)11-17/h1-11H,12-13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHDHRLTOATRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

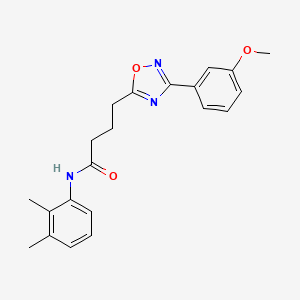
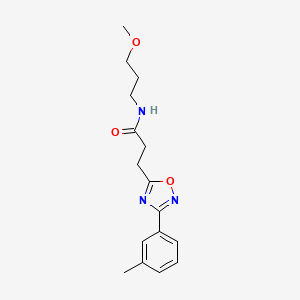



![2-ethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719890.png)
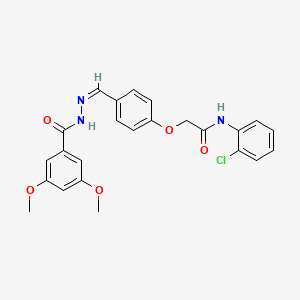

![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)
